molecular formula C12H17Cl2NO B13733795 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride CAS No. 63978-86-9

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride

Cat. No.: B13733795
CAS No.: 63978-86-9
M. Wt: 262.17 g/mol
InChI Key: PAJIFHNCQNJSEG-UHFFFAOYSA-N
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Description

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride is a complex organic compound with significant applications in various fields. This compound is derived from naphthalene and is characterized by its unique chemical structure, which includes a naphthylamine core with additional functional groups such as chlorine, methoxy, and methyl groups. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.

Preparation Methods

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride involves several steps:

Chemical Reactions Analysis

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include ferric chloride, chromic acid, and sodium. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride can be compared with other similar compounds:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

63978-86-9

Molecular Formula

C12H17Cl2NO

Molecular Weight

262.17 g/mol

IUPAC Name

(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-methylazanium;chloride

InChI

InChI=1S/C12H16ClNO.ClH/c1-14-10-5-3-4-8-11(15-2)7-6-9(13)12(8)10;/h6-7,10,14H,3-5H2,1-2H3;1H

InChI Key

PAJIFHNCQNJSEG-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]C1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-]

Origin of Product

United States

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